Chlorindanol

Catalog No.
S523497
CAS No.
145-94-8
M.F
C9H9ClO
M. Wt
168.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorindanol

CAS Number

145-94-8

Product Name

Chlorindanol

IUPAC Name

7-chloro-2,3-dihydro-1H-inden-4-ol

Molecular Formula

C9H9ClO

Molecular Weight

168.62 g/mol

InChI

InChI=1S/C9H9ClO/c10-8-4-5-9(11)7-3-1-2-6(7)8/h4-5,11H,1-3H2

InChI Key

ATAJVFBUUIBIEO-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Chlorindanol; Lanesta

Canonical SMILES

C1CC2=C(C=CC(=C2C1)Cl)O

The exact mass of the compound Chlorindanol is 168.0342 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158565. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Chlorindanol (7-Chloro-4-indanol, CAS 145-94-8) is a halogenated phenolic compound characterized by its fused bicyclic indane ring system [1]. Historically established as a broad-spectrum topical antiseptic, it is increasingly procured as a specialized membrane-active scaffold in antimicrobial repurposing research and formulation development [2]. Its rigid indanol core, combined with targeted chloro-substitution, provides a distinct lipophilic profile compared to simple monocyclic phenols, making it highly valuable for investigating non-specific membrane destabilization and synergistic antibiotic adjuvancy [3].

Substituting Chlorindanol with common monocyclic halogenated phenols (like chloroxylenol) or non-ionic surfactant biocides (like nonoxynol-9) fundamentally alters the mechanism of membrane interaction and formulation compatibility [1]. Unlike nonoxynol-9, which relies on broad surfactant-mediated lipid solubilization that can indiscriminately disrupt beneficial microflora and destabilize sensitive emulsions, Chlorindanol's rigid bicyclic structure facilitates targeted insertion into bacterial membranes at much lower mass fractions [2]. Furthermore, replacing it with unchlorinated 4-indanol eliminates the critical halogen bond donor capacity required for its potent antimicrobial efficacy and its newly discovered synergistic interactions with membrane-targeting antibiotics like polymyxins [3].

Synergistic Potentiation of Polymyxin E Against Resistant Pathogens

In checkerboard assays against A. baumannii ATCC 19606, Chlorindanol demonstrated profound synergistic activity when combined with Polymyxin E [1]. While Polymyxin E alone (0.25 μg/mL) allowed bacterial regrowth within 24 hours, the addition of Chlorindanol completely eradicated the bacteria within 8 hours and prevented regrowth, yielding a highly synergistic Fractional Inhibitory Concentration Index (FICI) of 0.1875 [1].

Evidence DimensionFractional Inhibitory Concentration Index (FICI) and Time-to-Eradication
Target Compound DataChlorindanol (4 μg/mL) + Polymyxin E (0.25 μg/mL) -> FICI 0.1875, complete eradication at 8h
Comparator Or BaselinePolymyxin E alone (0.25 μg/mL) -> Bacterial regrowth between 8-24h
Quantified DifferenceFICI of 0.1875 (synergy defined as ≤ 0.5) with absolute prevention of 24-hour regrowth
ConditionsIn vitro time-kill assay against A. baumannii ATCC 19606

Procuring this exact halogenated scaffold is critical for researchers developing antibiotic adjuvants to rescue the efficacy of last-resort drugs against carbapenem-resistant Gram-negative pathogens.

Formulation Compatibility: Rapid Biocidal Action via Targeted Membrane Interaction

Chlorindanol exhibits rapid biocidal kinetics that differentiate it from bulk surfactant-based agents, directly impacting formulation compatibility. In vitro studies demonstrate that Chlorindanol at 1:2000 to 1:4000 dilutions destroys Trichomonas vaginalis within 5 minutes and immobilizes human spermatozoa within 20 seconds [1]. This targeted membrane-destabilizing mechanism achieves rapid immobilization without requiring the high concentrations typical of non-ionic surfactants like Nonoxynol-9, which often cause severe mucosal irritation and formulation instability [2].

Evidence DimensionTime to pathogen immobilization/destruction at low concentration
Target Compound DataChlorindanol (0.025% - 0.05% dilution) -> Destroys T. vaginalis within 5 minutes
Comparator Or BaselineStandard non-ionic surfactants (e.g., Nonoxynol-9) -> Require higher bulk concentrations (ED50 ~0.134 mg/mL) and longer exposure for equivalent membrane lysis
Quantified DifferenceAchieves complete immobilization in <5 minutes at sub-millimolar concentrations
ConditionsIn vitro immobilization and toxicity assays

Formulators require Chlorindanol to achieve rapid, low-concentration biocidal action in topical or mucosal applications where high-surfactant loads compromise formulation stability or patient tolerance.

Precursor Suitability: Structural Necessity of the Halogenated Indanol Core

The specific 7-chloro substitution on the 4-indanol core is an essential precursor attribute for baseline antimicrobial activity. In a screening library of 2,287 small molecules, Chlorindanol exhibited a standalone Minimum Inhibitory Concentration (MIC) of 64 μg/mL against A. baumannii, whereas the vast majority of non-halogenated or structurally divergent phenolic precursor analogs had MICs exceeding 256 μg/mL and failed to exhibit any potentiation synergy (FICI > 0.5) [1].

Evidence DimensionMinimum Inhibitory Concentration (MIC) against A. baumannii
Target Compound Data7-Chloro-4-indanol (Chlorindanol) -> MIC of 64 μg/mL
Comparator Or BaselineNon-halogenated/inactive library phenols -> MIC > 256 μg/mL
Quantified Difference>4-fold enhancement in baseline inhibitory activity due to the specific halogenated bicyclic pharmacophore
ConditionsCheckerboard microdilution assay against A. baumannii ATCC 19606

Validates the procurement of the specifically chlorinated indanol derivative over cheaper, non-halogenated bicyclic precursors for synthesizing active antimicrobial adjuvants.

Antibiotic Adjuvant Development for MDR Pathogens

Driven by its proven ability to yield a highly synergistic FICI of 0.1875 with Polymyxin E, Chlorindanol is a prime candidate for procurement in infectious disease research aimed at rescuing last-resort antibiotics against carbapenem-resistant Acinetobacter baumannii [1].

Low-Surfactant Antiseptic Formulations

Because it achieves rapid biocidal action (e.g., destroying T. vaginalis within 5 minutes at 1:4000 dilution) via direct membrane destabilization rather than bulk detergent effects, Chlorindanol is ideal for formulating mucosal or topical antiseptics where avoiding the ecological disruption and instability of surfactants like Nonoxynol-9 is a priority [2].

Halogenated Bicyclic Scaffold Synthesis

The rigid 7-chloro-4-indanol core serves as a highly specific building block for medicinal chemists. Its >4-fold lower MIC compared to non-halogenated analogs makes it the preferred starting material for synthesizing next-generation membrane-active therapeutics that rely on halogen bonding for target engagement [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

NEEDLES FROM PETROLEUM ETHER

XLogP3

3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

168.0341926 Da

Monoisotopic Mass

168.0341926 Da

Heavy Atom Count

11

Appearance

Solid powder

Melting Point

91-93 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7902N03BH0

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

CHLORINDANOL PLUS LAURETH 9, IN VITRO, CAUSES IMMOBILIZATION WITHIN 20 SECONDS OF SPERMATOZOA FROM MAN.
4-CHLORO-7-HYDROXYINDAN CHLORINDANOL 1:2000 & 1:4000 DILUTIONS DESTROYED TRICHOMONAS VAGINALIS WITHIN 5 MIN. CHLORINDANOL CAN BE CONSIDERED AN ANTISEPTIC.
SPERMICIDE

Pictograms

Irritant

Irritant

Other CAS

145-94-8

Wikipedia

Chlorindanol

Methods of Manufacturing

BUCK ET AL, J AM CHEM SOC 79, 3559 (1957); BUCK, US PATENT 2,990,324 (1961 TO ESTA MED LABS).

Dates

Last modified: 08-15-2023
1: BAILEY JH, COULSTON F, BERBERIAN DA. The biological properties of chlorindanol, a new antiseptic agent. J Am Pharm Assoc Am Pharm Assoc. 1959 Apr;48(4):212-6. PubMed PMID: 13641056.
2: Seeliger HP, Matheis H. [Effect of chlorindanol on fungi in vitro]. Arzneimittelforschung. 1970 Apr;20(4):548-53. German. PubMed PMID: 5467821.
3: BERBERIAN DA, GORMAN WG, DROBECK HP, COULSTON F, SLIGHTER RG Jr. TOXICOLOGY AND SPERMICIDAL ACTIVITY OF A NEW CONTRACEPTIVE CREAM CONTAINING CHLORINDANOL AND LAURETH 9. Toxicol Appl Pharmacol. 1965 Mar;7:215-26. PubMed PMID: 14298013.

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